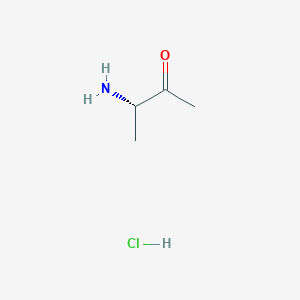

(S)-3-Aminobutan-2-one hydrochloride

Description

(S)-3-Aminobutan-2-one hydrochloride is a chiral amine derivative characterized by a ketone group at position 2 and an amine group at position 3 of a four-carbon chain, with the (S)-configuration at the stereogenic center. Its molecular formula is C₄H₈NO·HCl (molecular weight: 137.57 g/mol).

Properties

IUPAC Name |

(3S)-3-aminobutan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3(5)4(2)6;/h3H,5H2,1-2H3;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUJCERLTHVZRL-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Aminobutan-2-one hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-3-hydroxybutan-2-one.

Amination: The hydroxyl group is converted to an amino group through a series of reactions, often involving reagents like ammonia or amines.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of (S)-3-Aminobutan-2-one hydrochloride may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Aminobutan-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The ketone group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form different amine derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxo, alcohol, and substituted amine derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

(S)-3-Aminobutan-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism by which (S)-3-Aminobutan-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (S)-3-Aminobutan-2-one hydrochloride with analogs based on molecular structure, physicochemical properties, and synthesis methods.

Table 1: Structural and Functional Group Comparison

Key Differences and Implications

Functional Group Variations: (S)-3-Aminobutan-2-one hydrochloride contains a ketone group, enhancing its reactivity in nucleophilic additions compared to alcohol-containing analogs like (S)-3-Aminobutan-1-ol Hydrochloride . Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride () includes an ester group, which may confer stability under acidic conditions but reduce solubility in polar solvents relative to the ketone analog .

Chain Length and Steric Effects: (S)-2-Aminoheptan-3-one hydrochloride () has a longer carbon chain (7 vs. 4 carbons), likely increasing lipophilicity and altering bioavailability .

Synthesis and Purification :

- The synthesis of methyl ester derivatives (e.g., ) involves HCl-dioxane for deprotection, yielding high purity (100% in the described method) .

- Alcohol-containing analogs () may require additional steps to protect reactive hydroxyl groups during synthesis, complicating scalability .

Physicochemical Data

- Solubility: Ketone-containing compounds like (S)-3-Aminobutan-2-one hydrochloride are typically more soluble in polar aprotic solvents (e.g., DMSO) than ester or alcohol analogs due to dipole interactions.

- Spectral Data :

Limitations and Knowledge Gaps

- Direct data on (S)-3-Aminobutan-2-one hydrochloride are scarce in publicly available literature. Comparisons rely on extrapolation from structurally related compounds.

- Further studies are needed to quantify its stability, toxicity, and synthetic scalability.

Biological Activity

(S)-3-Aminobutan-2-one hydrochloride, a chiral compound, has garnered significant attention in recent years due to its diverse biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

(S)-3-Aminobutan-2-one hydrochloride is characterized by the following chemical properties:

- Molecular Formula : C₄H₁₀ClNO

- Molecular Weight : 123.58 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water

The compound features an amino group attached to a butanone backbone, which contributes to its reactivity and utility in organic synthesis. Its chiral nature allows it to participate in enantioselective reactions, making it valuable in the synthesis of pharmaceuticals.

The biological activity of (S)-3-Aminobutan-2-one hydrochloride primarily involves its interaction with various molecular targets:

- Enzyme Interactions : The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Its amino and ketone groups facilitate hydrogen bonding and other interactions critical for enzyme activity.

- Receptor Binding : (S)-3-Aminobutan-2-one hydrochloride may selectively bind to receptors involved in neurotransmission, potentially modulating neurological functions.

Biological Activity

Research has indicated several biological activities associated with (S)-3-Aminobutan-2-one hydrochloride:

- Antioxidant Properties : Studies have shown that this compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

- Neuroprotective Effects : Preliminary research suggests that (S)-3-Aminobutan-2-one hydrochloride may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative disorders.

- Role in Synthesis of Chiral Intermediates : The compound serves as a precursor for synthesizing various biologically active molecules, particularly those with pharmacological significance .

Applications in Medicinal Chemistry

(S)-3-Aminobutan-2-one hydrochloride is utilized in several key areas:

- Pharmaceutical Development : It is employed as an intermediate in the synthesis of enantiomerically pure drugs, enhancing the efficacy and safety profiles of therapeutic agents.

- Research Applications : The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways, contributing to a better understanding of biochemical processes .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of (S)-3-Aminobutan-2-one hydrochloride on neuronal cells subjected to oxidative stress. The results demonstrated a significant reduction in cell death and oxidative markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antioxidant Activity

In another study focused on evaluating the antioxidant properties of (S)-3-Aminobutan-2-one hydrochloride, researchers found that the compound effectively scavenged free radicals and reduced lipid peroxidation in vitro. This indicates its potential role in preventing oxidative damage in various biological systems.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-3-Aminobutan-2-one hydrochloride | Similar chiral structure | Different receptor interactions compared to (S) form |

| 3-Aminobutan-2-one | Non-chiral version | Lacks specific biological activities associated with chirality |

| 3-Hydroxybutan-2-one | Precursor for synthesis | Exhibits different reactivity patterns |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the identity and purity of (S)-3-Aminobutan-2-one hydrochloride?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry and structural integrity, particularly the chiral (S)-configuration at the 3-amino position .

- High-Performance Liquid Chromatography (HPLC) : Employ chiral columns (e.g., amylose- or cellulose-based) to assess enantiomeric purity. Mobile phases should include buffers like sodium acetate (pH 4.5–6.0) to enhance resolution .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) .

- Data Interpretation : Cross-validate results across techniques to resolve ambiguities (e.g., overlapping NMR signals or HPLC retention time variability) .

Q. How can researchers optimize the synthesis of (S)-3-Aminobutan-2-one hydrochloride to achieve high enantiomeric purity?

- Methodology :

- Chiral Resolution : Use enzymatic resolution with lipases or esterases to separate enantiomers. Monitor progress via chiral HPLC .

- Asymmetric Synthesis : Design reactions with chiral catalysts (e.g., Ru-BINAP complexes) to directly synthesize the (S)-enantiomer. Optimize reaction temperature and solvent polarity to minimize racemization .

- Quality Control : Validate each synthesis step with kinetic studies (e.g., reaction time vs. enantiomeric excess) and purity checks using NMR and HPLC .

Advanced Research Questions

Q. How should researchers address contradictions in reported stability data of (S)-3-Aminobutan-2-one hydrochloride under varying pH conditions?

- Methodology :

- Controlled Stability Studies : Prepare solutions in PBS (pH 7.4), acetate buffer (pH 4.0), and carbonate buffer (pH 9.0). Monitor degradation via HPLC at 25°C and 37°C over 24–72 hours .

- Statistical Analysis : Apply multivariate regression to identify pH-dependent degradation pathways. Use ANOVA to compare degradation rates across conditions .

- Mechanistic Probes : Conduct LC-MS/MS to identify degradation byproducts (e.g., ketone oxidation products or racemization) .

Q. What methodologies are effective for studying the metabolic pathways of (S)-3-Aminobutan-2-one hydrochloride in in vitro models?

- Methodology :

- Metabolite Profiling : Incubate the compound with liver microsomes or hepatocytes. Extract metabolites using solid-phase extraction (SPE) and analyze via LC-HRMS .

- Enzyme Inhibition Assays : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

- Isotopic Labeling : Synthesize C- or N-labeled analogs to track metabolic fate in real-time using NMR or MS .

Methodological Best Practices

- Data Validation : Ensure reproducibility by repeating experiments with independent batches and blinded analysis .

- Error Analysis : Quantify uncertainties (e.g., ±5% for HPLC purity measurements) and report confidence intervals .

- Cross-Technique Synergy : Combine NMR (structural) and MS (quantitative) data to resolve conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.